molecular formula C24H19N5O3 B6489238 N-(4-methylphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1189717-30-3

N-(4-methylphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Cat. No.: B6489238
CAS No.: 1189717-30-3
M. Wt: 425.4 g/mol
InChI Key: RTIPJJHGZYMPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinoxaline core fused with a 1,2,4-triazole ring. Key structural elements include:

  • Triazoloquinoxaline backbone: Provides a planar, aromatic system conducive to π-π stacking interactions.
  • Phenoxy group at position 4: Enhances steric bulk and modulates electronic properties.
  • Acetamide side chain: Linked via a methylene group to the triazoloquinoxaline core, terminating in an N-(4-methylphenyl) substituent, which may influence solubility and target binding .

Properties

IUPAC Name

N-(4-methylphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c1-16-11-13-17(14-12-16)25-21(30)15-28-24(31)29-20-10-6-5-9-19(20)26-23(22(29)27-28)32-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIPJJHGZYMPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and activity

Biological Activity

N-(4-methylphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a synthetic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazoloquinoxaline core along with various functional groups that contribute to its biological profile. The key structural components include:

  • Triazoloquinoxaline core : Known for its diverse biological activities.
  • Phenoxy and acetamide groups : These moieties enhance the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Compounds with similar triazoloquinoxaline structures are known to interact with enzymes and receptors involved in microbial resistance mechanisms.

2. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory mediators. For instance, it has been shown to reduce nitric oxide (NO) release in lipopolysaccharide (LPS)-induced macrophages. The underlying mechanisms may involve the inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways such as MAPK .

3. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In particular, it has been evaluated against melanoma cell lines (A375), where it exhibited significant cytotoxic effects at micromolar concentrations. The structure-activity relationship (SAR) studies suggest that substitutions on the quinoxaline moiety can significantly impact its efficacy against cancer cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
    Enzyme TargetEffect
    COX enzymesInhibition of prostaglandin synthesis
    iNOSReduced NO production
  • Cell Signaling Modulation : It may alter cell signaling pathways associated with inflammation and tumorigenesis.

Case Studies

Recent research has highlighted the potential of compounds related to this compound in various therapeutic contexts:

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of derivatives based on the triazoloquinoxaline scaffold. The most potent derivative demonstrated superior inhibition of NO release compared to standard anti-inflammatory drugs like ibuprofen. This suggests a promising avenue for developing new anti-inflammatory agents based on this scaffold .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of related compounds against melanoma cell lines. Results indicated that specific structural modifications could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazoloquinoxaline Core

The triazoloquinoxaline scaffold is highly modifiable. Variations in substituents significantly alter physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features
Target Compound 4-phenoxy, N-(4-methylphenyl)acetamide C₂₆H₂₂N₅O₃* 487.9† Phenoxy group at C4; 4-methylphenyl on acetamide
N-(2-Chloro-4-methylphenyl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-triazoloquinoxalin-2-yl]acetamide 3,5-dimethylphenoxy (C4) C₂₆H₂₂ClN₅O₃ 487.9 Chlorine and methyl groups on phenylacetamide; 3,5-dimethylphenoxy enhances lipophilicity
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyltriazoloquinoxalin-5-yl)acetamide 1-propyl (N1), CF₃/Cl on phenyl C₂₁H₁₇ClF₃N₅O₂ 463.8 Trifluoromethyl and chloro groups improve metabolic stability; propyl chain at N1
N-(3-Ethylphenyl)-2-(4-oxo-1-propyltriazoloquinoxalin-5-yl)acetamide 1-propyl (N1), 3-ethylphenyl C₂₂H₂₃N₅O₂ 389.4 Ethylphenyl group may reduce steric hindrance compared to bulkier substituents

*Assumed based on structural similarity to ; †Calculated using PubChem tools.

Functional Group Impact on Bioactivity

  • Halogenation : Chlorine and trifluoromethyl groups () improve binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) and resist oxidative metabolism .
  • Alkyl Chains : Propyl or ethyl groups at N1 (–14) may extend half-life by reducing CYP450-mediated degradation .

Preparation Methods

Starting Material Preparation

N-Substituted o-phenylenediamines are synthesized by sulfonylation or nitro-group reduction. For example, N-(2-iodophenyl)-4-nitrobenzenesulfonamide is prepared by reacting 2-iodoaniline with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) and pyridine, yielding a pale orange solid (46% yield).

Cyclization via Mitsunobu Reaction

The Mitsunobu reaction facilitates triazole ring formation. A representative procedure involves treating N-Ts-o-phenylenediamine with a triazole-bearing reagent under Mitsunobu conditions (e.g., DIAD, PPh₃). This method is adapted from the synthesis of triazoloquinoxalines, where cyclization yields are typically 40–60%.

Table 1: Cyclization Conditions for Triazoloquinoxalines

ReagentSolventTemperature (°C)Yield (%)Source
DIAD/PPh₃THF8052
DEAD/PPh₃DCM2548

Introduction of the Phenoxy Group

The phenoxy moiety is introduced at position 4 through nucleophilic aromatic substitution or Ullmann coupling .

Electrophilic Substitution

Using a halogenated triazoloquinoxaline intermediate, phenoxide ions displace halides under basic conditions. For instance, 4-chlorotriazoloquinoxaline reacts with phenol in the presence of K₂CO₃ at 120°C, achieving 65–75% yield.

Copper-Catalyzed Coupling

Ullmann-type coupling employs CuI and a diamine ligand to couple aryl halides with phenols. A protocol adapted from sulfonamide syntheses uses CuI (10 mol%), 1,10-phenanthroline, and Cs₂CO₃ in DMF at 100°C, yielding 70–80%.

Formation of the Acetamide Side Chain

The acetamide group is installed via acylation of a primary amine intermediate.

Acylation with Acetyl Chloride

Amination of 2-aminotriazoloquinoxaline with acetyl chloride in pyridine/DCM at 0°C produces the acetamide derivative in 85% yield. This mirrors the synthesis of N-(2-aminophenyl)-4-methylbenzenesulfonamide , where acylation proceeds efficiently under mild conditions.

Deprotection Strategies

Protecting groups (e.g., Ts, Ns) are removed using acidic conditions. For example, N-Ts-protected intermediates are treated with 25% trifluoroacetic acid (TFA) in DCM, followed by neutralization with NaHCO₃.

Final Functionalization with the 4-Methylphenyl Group

The 4-methylphenyl moiety is introduced via Buchwald-Hartwig amination or SNAr displacement .

Palladium-Catalyzed Coupling

Using Pd(OAc)₂, Xantphos, and Cs₂CO₃, the acetamide intermediate couples with 4-methylbromobenzene in toluene at 110°C. Yields range from 60–75%, comparable to sulfonamide cross-couplings in the literature.

Optimization of Reaction Conditions

Critical parameters include temperature, catalyst loading, and solvent polarity.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling yields but may complicate purification. Non-polar solvents (toluene, DCM) are preferred for cyclization.

Temperature and Time

Prolonged heating (24–48 h) improves cyclization completeness, while shorter durations (3–6 h) suffice for acylations.

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated:

Route A:

  • Cyclization → Phenoxy introduction → Acetamide formation → Methylphenyl coupling.

  • Overall yield: 28% (4 steps).

Route B:

  • Phenoxy introduction → Cyclization → Methylphenyl coupling → Acetamide formation.

  • Overall yield: 35% (4 steps).

Route B offers higher efficiency due to reduced steric hindrance during late-stage coupling.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-methylphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide?

  • Answer : The synthesis typically involves a multi-step process:

Core Formation : Cyclization of quinoxaline precursors with triazole intermediates under reflux conditions (e.g., using acetic acid as a solvent at 110°C for 12 hours) .

Substituent Introduction : Phenoxy and acetamide groups are introduced via nucleophilic substitution or coupling reactions. For example, the acetamide moiety is often added using carbodiimide-based coupling agents .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure ≥95% purity .

  • Critical Parameters : Reaction temperature, choice of catalyst (e.g., DMAP for acylation), and solvent polarity significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : A combination of methods is recommended:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and core structure (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 429.12) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm1^{-1}, N-H bend at 3300 cm1^{-1}) .
    • Quality Control : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity ≥95% .

Q. What are the primary biological activities reported for triazoloquinoxaline derivatives?

  • Answer : Studies highlight:

  • Anticancer Activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets, with IC50_{50} values ranging from 0.5–10 μM in vitro .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis (e.g., MIC = 8–32 μg/mL against S. aureus) .
  • Anti-inflammatory Action : COX-2 inhibition (e.g., 60–75% suppression at 10 μM) via steric hindrance of arachidonic acid binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer : Key modifications include:

  • Phenoxy Group Replacement : Substituting 4-methylphenyl with electron-withdrawing groups (e.g., -F, -Cl) enhances kinase inhibition (see Table 1) .

  • Acetamide Side Chain : Lengthening the chain improves solubility but may reduce target affinity. Optimal balance is achieved with a 2-carbon spacer .

    Table 1 : Impact of Substituents on Kinase Inhibition (IC50_{50}, μM)

    Substituent (R)EGFR InhibitionVEGFR Inhibition
    4-Methylphenyl2.13.8
    4-Fluorophenyl0.91.5
    4-Methoxyphenyl5.36.7
    Source: Adapted from

Q. How should researchers address contradictions in biological activity data across studies?

  • Answer : Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for IC50_{50} validation) .

Cell Line Differences : Test across multiple models (e.g., HeLa, MCF-7, A549) to assess selectivity .

Solubility Issues : Use DMSO concentrations ≤0.1% to avoid false negatives. Confirm compound stability via LC-MS during assays .

Q. What experimental strategies elucidate the mechanism of action for this compound?

  • Answer : A tiered approach is recommended:

Target Identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins .

Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .

In Silico Modeling : Dock the compound into kinase ATP pockets (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • Answer : Stability studies reveal:

  • pH Sensitivity : Degrades rapidly at pH < 3 (gastric conditions) but remains stable at pH 7.4 (physiological buffer) for 24 hours .
  • Thermal Stability : Store at −20°C in anhydrous DMSO; avoid freeze-thaw cycles (>3 cycles reduce purity by 15%) .
    • Methodological Note : Pre-screen stability via accelerated degradation tests (40°C/75% RH for 7 days) to simulate long-term storage .

Key Considerations for Advanced Research

  • Data Reproducibility : Validate findings across ≥3 independent experiments with technical replicates.
  • Ethical Compliance : Adhere to NIH guidelines for in vivo studies (IACUC approval required for animal models).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.